FP-21399

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

761377-68-8 |

|---|---|

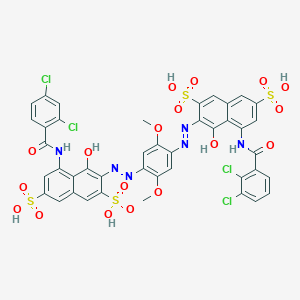

Molecular Formula |

C42H28Cl4N6O18S4 |

Molecular Weight |

1174.8 g/mol |

IUPAC Name |

5-[(2,3-dichlorobenzoyl)amino]-3-[[4-[[8-[(2,4-dichlorobenzoyl)amino]-1-hydroxy-3,6-disulfonaphthalen-2-yl]diazenyl]-2,5-dimethoxyphenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonic acid |

InChI |

InChI=1S/C42H28Cl4N6O18S4/c1-69-30-16-27(50-52-38-33(74(66,67)68)11-18-9-21(72(60,61)62)14-29(35(18)40(38)54)48-42(56)23-4-3-5-24(44)36(23)46)31(70-2)15-26(30)49-51-37-32(73(63,64)65)10-17-8-20(71(57,58)59)13-28(34(17)39(37)53)47-41(55)22-7-6-19(43)12-25(22)45/h3-16,53-54H,1-2H3,(H,47,55)(H,48,56)(H,57,58,59)(H,60,61,62)(H,63,64,65)(H,66,67,68) |

InChI Key |

KBUCPVDJZWMTHC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)NC(=O)C4=C(C(=CC=C4)Cl)Cl)O)OC)N=NC5=C(C6=C(C=C(C=C6C=C5S(=O)(=O)O)S(=O)(=O)O)NC(=O)C7=C(C=C(C=C7)Cl)Cl)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of FP-21399

For Researchers, Scientists, and Drug Development Professionals

Abstract

FP-21399 is a novel antiretroviral agent that demonstrates potent anti-HIV-1 activity by inhibiting viral entry into host cells. As a bis(disulfonaphthalene) derivative, its unique mechanism of action targets the initial stages of the HIV-1 lifecycle, offering a potential therapeutic option against a broad range of viral strains, including those resistant to other antiretroviral classes. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular target, the signaling pathways it disrupts, and the experimental evidence supporting its mode of action. Quantitative data from preclinical and clinical studies are presented, along with detailed experimental protocols and visual representations of the key pathways and experimental workflows.

Introduction

The human immunodeficiency virus type 1 (HIV-1) continues to be a major global health challenge. The development of new antiretroviral drugs with novel mechanisms of action is crucial to combat the emergence of drug-resistant viral strains and to improve treatment regimens for individuals living with HIV-1. This compound is a promising drug candidate that acts as an HIV-1 entry inhibitor, a class of antiretrovirals that block the virus from entering and infecting host immune cells. This technical guide will provide a detailed examination of the molecular mechanisms underlying the antiviral activity of this compound.

Molecular Target and Core Mechanism

This compound is a bis-azo compound that functions as a fusion inhibitor.[1] Its primary molecular target is the V3 loop of the HIV-1 envelope glycoprotein gp120.[1] By interacting with this critical region, this compound effectively prevents the conformational changes in gp120 that are necessary for the virus to bind to the host cell co-receptors, CXCR4 and CCR5.[1] This blockade of co-receptor binding is the central tenet of its mechanism, thereby halting the viral entry process at an early stage.

The V3 loop of gp120 is a principal determinant of viral tropism, dictating which co-receptor (CXCR4 or CCR5) the virus utilizes to enter the cell. By targeting this region, this compound demonstrates broad activity against various HIV-1 strains.

Signaling Pathway of HIV-1 Entry and Inhibition by this compound

The entry of HIV-1 into a target T-cell is a sequential process involving multiple interactions between the viral envelope glycoproteins and host cell surface receptors. This compound intervenes in this pathway to prevent the successful fusion of the viral and cellular membranes.

As depicted in Figure 1, the HIV-1 entry process begins with the binding of the viral surface glycoprotein gp120 to the primary cellular receptor, CD4. This interaction triggers a conformational change in gp120, exposing the V3 loop and allowing it to bind to a co-receptor, either CXCR4 or CCR5. This co-receptor binding is a critical step that initiates further conformational changes in the transmembrane glycoprotein gp41, leading to the fusion of the viral and cellular membranes and subsequent entry of the viral core into the host cell. This compound acts by binding to the V3 loop of gp120 after its initial interaction with CD4, thereby sterically hindering its ability to engage with the CXCR4 or CCR5 co-receptor. This disruption of the gp120-co-receptor interaction prevents the downstream events of membrane fusion.

Quantitative Data

Preclinical In Vitro Efficacy

This compound has demonstrated potent antiviral activity against a variety of laboratory-adapted and clinical isolates of HIV-1. The following table summarizes the in vitro inhibitory activity of this compound.

| Parameter | HIV-1 Strains | Value | Reference |

| IC90 | Various Clinical Isolates | 0.46 - 5.5 µg/mL | [1] |

IC90: The concentration of the drug that inhibits 90% of viral replication.

Clinical Pharmacokinetics (Phase I)

A Phase I clinical study was conducted to evaluate the safety, tolerability, and pharmacokinetics of this compound in HIV-1 infected patients.[2]

| Parameter | Value | Reference |

| Administration | Intravenous Infusion | [2] |

| Single Dose | 0.9, 1.7, 2.8, and 4.2 mg/kg | [2] |

| Weekly Infusion | 1, 2, and 3 mg/kg for 4 weeks | [2] |

| Elimination Half-life | 4 hours | [2] |

| Terminal Half-life | 1.5 - 2 days | [2] |

The peak plasma levels of this compound achieved in the Phase I trial were in excess of the concentrations required for antiviral activity based on in vitro studies.[3]

Experimental Protocols

HIV-1 Entry Inhibition Assay (General Protocol)

The inhibitory activity of this compound on HIV-1 entry is typically assessed using cell-based assays that measure the reduction in viral infection in the presence of the compound. A common method involves the use of Env-pseudotyped viruses.

Methodology:

-

Cell Culture: Target cells, such as TZM-bl cells which express CD4, CXCR4, and CCR5 and contain a Tat-inducible luciferase reporter gene, are cultured in appropriate media.

-

Compound Preparation: A stock solution of this compound is prepared and serially diluted to obtain a range of concentrations for testing.

-

Incubation: Target cells are pre-incubated with the various concentrations of this compound for a specified period (e.g., 1 hour) at 37°C.

-

Infection: Env-pseudotyped HIV-1 particles, which are replication-incompetent but can mediate a single round of infection, are added to the cell cultures.

-

Incubation: The infected cell cultures are incubated for 48-72 hours to allow for viral entry and expression of the reporter gene.

-

Measurement of Infection: The extent of viral infection is quantified by measuring the activity of the reporter gene product (e.g., luciferase activity).

-

Data Analysis: The percentage of inhibition of viral infection is calculated for each concentration of this compound relative to a no-drug control. The IC50 or IC90 values are then determined by non-linear regression analysis of the dose-response curve.

Cell-Cell Fusion Assay (General Protocol)

To specifically assess the ability of this compound to block membrane fusion, a cell-cell fusion assay can be employed.

Methodology:

-

Effector and Target Cell Preparation: Two cell populations are prepared:

-

Effector cells: Cells expressing the HIV-1 envelope glycoproteins (gp120/gp41) on their surface.

-

Target cells: Cells expressing the CD4 receptor and the appropriate co-receptor (CXCR4 or CCR5), and typically containing a reporter gene under the control of a promoter that is activated upon cell fusion (e.g., a Tat-responsive promoter with a luciferase reporter).

-

-

Co-culture and Compound Treatment: The effector and target cells are co-cultured in the presence of varying concentrations of this compound.

-

Incubation: The co-culture is incubated for a period to allow for cell-cell fusion to occur.

-

Measurement of Fusion: The degree of cell fusion is quantified by measuring the expression of the reporter gene.

-

Data Analysis: The inhibition of cell-cell fusion by this compound is calculated, and dose-response curves are generated to determine the IC50 value.

Resistance Profile

In vitro studies have shown that it is possible to select for HIV-1 mutants with reduced susceptibility to this compound. These resistant mutants exhibit amino acid changes in the V3 and V4 regions of the gp120 glycoprotein.[1] This finding is consistent with the proposed mechanism of action, as mutations in the V3 loop would directly impact the binding site of the drug.

Conclusion

This compound is a potent HIV-1 entry inhibitor with a well-defined mechanism of action. By targeting the V3 loop of the viral envelope glycoprotein gp120, it effectively blocks the interaction with the host cell co-receptors CXCR4 and CCR5, thereby preventing viral entry. Preclinical and early clinical data support its potential as a valuable addition to the arsenal of antiretroviral therapies. Further research and clinical development are warranted to fully elucidate its therapeutic efficacy and role in the management of HIV-1 infection. This technical guide provides a foundational understanding of the core mechanism of this compound for the scientific and drug development communities.

References

FP-21399: A Technical Guide to its Chemical Structure, Synthesis, and Mechanism of Action as an HIV Entry Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

FP-21399 is a potent, small-molecule inhibitor of human immunodeficiency virus type 1 (HIV-1) entry.[1][2][3] This technical guide provides a comprehensive overview of the chemical structure, synthesis, and mechanism of action of this compound. The document details its role as an HIV fusion inhibitor, its interaction with the viral envelope glycoprotein gp120, and the subsequent signaling cascade it disrupts. Quantitative data from clinical trials are presented, alongside a representative experimental protocol for evaluating the in vitro efficacy of HIV fusion inhibitors. This guide is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel antiretroviral therapies.

Chemical Structure and Properties

This compound is a bis-azo compound and a bis(disulfonaphthalene) derivative.[1][2] Its complex aromatic structure is key to its antiretroviral activity. The systematic IUPAC name for this compound is sodium 5-(2,3-dichlorobenzamido)-3-((E)-(4-((E)-(8-(2,4-dichlorobenzamido)-1-hydroxy-3,6-disulfonatonaphthalen-2-yl)diazenyl)phenyl)diazenyl)-4-hydroxynaphthalene-2,7-disulfonate.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | sodium 5-(2,3-dichlorobenzamido)-3-((E)-(4-((E)-(8-(2,4-dichlorobenzamido)-1-hydroxy-3,6-disulfonatonaphthalen-2-yl)diazenyl)phenyl)diazenyl)-4-hydroxynaphthalene-2,7-disulfonate |

| Molecular Formula | C₄₀H₂₀Cl₄N₆Na₄O₁₆S₄ |

| Molecular Weight | 1202.63 g/mol |

| CAS Number | 170020-61-8 |

| Appearance | Not specified in publicly available data |

| Solubility | Soluble in water |

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature or patents. However, based on its chemical structure as a bis-azo compound, a general synthetic approach can be inferred. The synthesis would likely involve a multi-step process centered around diazotization and azo coupling reactions.

Conceptual Synthesis Workflow:

The synthesis would logically proceed through the formation of two key diazonium salt intermediates from their corresponding aromatic amines. These intermediates would then be coupled with substituted naphthalene sulfonic acid derivatives to form the two azo linkages present in the final molecule. The final steps would likely involve the amidation reactions to introduce the dichlorobenzamido groups.

General Steps:

-

Diazotization: Aromatic amines are treated with a source of nitrous acid (e.g., sodium nitrite in the presence of a strong acid) at low temperatures to form highly reactive diazonium salts.

-

Azo Coupling: The diazonium salts are then reacted with electron-rich aromatic compounds, in this case, substituted hydroxynaphthalene disulfonic acids. This electrophilic aromatic substitution reaction forms the characteristic -N=N- azo bridge. This process would be repeated to form the bis-azo structure.

-

Amidation: The final step would involve the acylation of amino groups on the naphthalene rings with the appropriate dichlorobenzoyl chloride to yield the final this compound molecule.

-

Purification: The final product would be purified using standard techniques such as recrystallization or chromatography.

It is important to note that this is a generalized pathway, and the actual synthesis may involve protecting groups and specific reaction conditions to ensure the desired regioselectivity and yield.

Mechanism of Action: HIV-1 Entry Inhibition

This compound functions as an HIV-1 entry inhibitor by specifically targeting the viral envelope glycoprotein gp120.[2][3] The entry of HIV-1 into a host cell is a complex process that begins with the binding of gp120 to the CD4 receptor on the surface of T-helper cells and other immune cells.[4] This initial binding event triggers a series of conformational changes in gp120, which then allows it to interact with a co-receptor, either CCR5 or CXCR4.[3] This co-receptor binding is crucial for the subsequent conformational changes in the transmembrane glycoprotein gp41, which mediates the fusion of the viral and cellular membranes, allowing the viral capsid to enter the host cell.

This compound disrupts this critical entry process by binding to gp120, likely in the vicinity of the V3 loop.[2] This binding event is thought to prevent the necessary conformational changes in gp120 that are required for co-receptor interaction. By blocking this step, this compound effectively prevents the fusion of the viral and host cell membranes, thus inhibiting viral entry and replication.

Figure 1: Signaling pathway of HIV-1 entry and its inhibition by this compound.

Quantitative Data

A Phase I clinical trial of this compound provided valuable pharmacokinetic and safety data. The study involved intravenous administration of the drug to HIV-1 infected patients.

Table 2: Phase I Clinical Trial Data for this compound[1]

| Parameter | Value |

| Patient Population | 34 HIV-1 infected patients |

| CD4+ Cell Count | 50-400 cells/µL |

| Dosage (Single Dose) | 0.9, 1.7, 2.8, and 4.2 mg/kg |

| Dosage (Weekly Infusion) | 1, 2, and 3 mg/kg for 4 weeks |

| Administration Route | Intravenous infusion over 1 hour |

| Elimination Half-life | 4 hours |

| Terminal Half-life | 1.5 - 2 days |

The trial demonstrated that this compound was generally well-tolerated. The most common adverse events were transient and dose-dependent, including discoloration of urine and skin.[1]

Experimental Protocols

A specific, detailed experimental protocol for the preclinical or in vitro evaluation of this compound is not publicly available. However, a standard method for assessing the efficacy of HIV fusion inhibitors is the cell-cell fusion assay. Below is a representative protocol for such an assay.

Experimental Protocol: HIV-1 Env-Mediated Cell-Cell Fusion Assay

Objective: To determine the concentration at which an investigational compound (e.g., this compound) inhibits 50% of HIV-1 envelope-mediated cell-cell fusion (IC₅₀).

Materials:

-

Effector Cells: A cell line (e.g., HEK293T) engineered to express the HIV-1 envelope glycoproteins (gp120/gp41) and a reporter gene like luciferase under the control of the HIV-1 LTR.

-

Target Cells: A cell line (e.g., TZM-bl) that expresses CD4, CCR5, and CXCR4, and contains an integrated HIV-1 LTR-driven reporter gene (e.g., β-galactosidase or luciferase).

-

Investigational compound (this compound) at various concentrations.

-

Positive control (e.g., another known fusion inhibitor like Enfuvirtide).

-

Negative control (vehicle/solvent).

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

96-well cell culture plates.

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Cell Preparation:

-

Culture both effector and target cells to optimal confluency.

-

On the day of the assay, harvest the cells and resuspend them in fresh culture medium to a predetermined concentration (e.g., 1 x 10⁵ cells/mL).

-

-

Compound Preparation:

-

Prepare a stock solution of the investigational compound in a suitable solvent (e.g., DMSO or water).

-

Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations for the assay.

-

-

Assay Setup:

-

In a 96-well plate, add the diluted investigational compound, positive control, or negative control to triplicate wells.

-

Add the target cells to all wells and incubate for a short period (e.g., 30 minutes) at 37°C to allow for any compound-cell interactions.

-

Add the effector cells to all wells to initiate cell-cell contact and potential fusion.

-

-

Incubation:

-

Incubate the plate at 37°C in a CO₂ incubator for a period sufficient to allow for cell fusion and reporter gene activation (e.g., 6-8 hours).

-

-

Data Acquisition:

-

After incubation, lyse the cells according to the luciferase assay kit manufacturer's instructions.

-

Add the luciferase substrate to each well.

-

Measure the luminescence in each well using a luminometer.

-

-

Data Analysis:

-

Calculate the average luminescence for each set of triplicates.

-

Normalize the data by setting the luminescence of the negative control (vehicle) as 100% fusion and the background (cells only) as 0%.

-

Plot the percentage of fusion inhibition against the log of the compound concentration.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Figure 2: A generalized experimental workflow for an HIV-1 cell-cell fusion assay.

Conclusion

This compound represents a significant area of research in the development of HIV-1 entry inhibitors. Its unique bis-azo structure and its targeted mechanism of action against the viral envelope glycoprotein gp120 make it a compound of interest for antiretroviral therapy. While a detailed synthesis protocol is not publicly available, the general principles of azo chemistry provide a likely pathway for its production. The available clinical data from Phase I trials suggest a manageable safety profile and provide a basis for further investigation. The experimental protocols for evaluating fusion inhibitors, such as the cell-cell fusion assay, are well-established and provide a robust method for assessing the in vitro efficacy of compounds like this compound. Further research into the synthesis and preclinical and clinical evaluation of this compound and similar compounds is warranted to explore their full therapeutic potential in the management of HIV-1 infection.

References

FP-21399: A Technical Overview of a Novel HIV-1 Fusion Inhibitor

DISCLAIMER: The following information is compiled from publicly available scientific literature and abstracts. FP-21399 was an investigational compound, and its development appears to have been discontinued. Consequently, comprehensive preclinical and clinical data are not fully available in the public domain. The experimental protocols and some data presentations are based on established methodologies for similar antiviral agents and should be considered representative.

Introduction

This compound was a novel antiretroviral compound investigated in the late 1990s and early 2000s for the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection. Developed by Fuji ImmunoPharmaceuticals, later Lexigen Pharmaceuticals, this compound is a bis(disulfonaphthalene) derivative, also described as a bis-azo compound, that functions as an HIV-1 entry inhibitor.[1][2] Unlike many antiretrovirals that target viral enzymes inside the host cell, this compound was designed to prevent the virus from entering and infecting CD4+ T-cells, a critical first step in the HIV-1 lifecycle.[1] This document provides a detailed technical overview of the discovery, mechanism of action, and preclinical and clinical development of this compound.

Discovery and Preclinical Development

This compound emerged from a screening program of compounds originally developed for use in photography.[2] Its unique structure as a bis-azo compound conferred its anti-HIV activity.[2] Preclinical studies demonstrated that this compound has antiviral activity against a range of clinical and laboratory strains of HIV-1, including those resistant to the nucleoside reverse transcriptase inhibitor, zidovudine (AZT).[2] A significant characteristic of this compound is its affinity for and concentration in lymph nodes, which are major reservoirs for HIV-1 replication.[1][2]

Mechanism of Action

This compound is a fusion inhibitor that blocks HIV-1 entry into target cells.[1] The mechanism of action involves interference with the viral envelope glycoprotein gp120, specifically targeting the third variable loop (V3 loop).[2][3] The V3 loop is crucial for the interaction of the virus with the host cell's co-receptors, primarily CXCR4 and CCR5, which is a necessary step after the initial binding of gp120 to the CD4 receptor.[2] By interfering with the V3 loop, this compound prevents the conformational changes in the envelope glycoprotein that are required for co-receptor binding and subsequent fusion of the viral and cellular membranes.[2][3] As it acts extracellularly to prevent viral entry, this compound was suggested to have a lower toxicity profile compared to intracellularly acting agents like reverse transcriptase inhibitors.[2]

Quantitative Data Summary

The following tables summarize the available quantitative data from the clinical development of this compound. Due to the discontinuation of its development, comprehensive datasets are not available in the public literature.

Table 1: Phase I Clinical Trial Design[1][2][3]

| Parameter | Single Dose Cohort | Multiple Dose Cohort |

| Number of Patients | 34 (total in study) | 13 (subset of total) |

| Patient Population | HIV-1 infected | HIV-1 infected |

| Baseline CD4+ Count | 50-400 cells/µL | 50-400 cells/µL |

| Dosage | 0.9, 1.7, 2.8, 4.2 mg/kg | 1, 2, 3 mg/kg |

| Route of Administration | Intravenous (1-hour infusion) | Intravenous (1-hour infusion) |

| Dosing Frequency | Single dose | Once weekly for 4 weeks |

Table 2: Pharmacokinetic Properties of this compound (Phase I)[1][3]

| Parameter | Value |

| Plasma Level Linearity | Linear with dose |

| Elimination Half-life (t½) | ~4 hours |

| Terminal Half-life | 1.5 - 2 days |

| Clearance Mechanism | Redistribution and clearance from tissues |

Table 3: Phase I Efficacy and Safety Outcomes (Multiple Dose Cohort)[1][2]

| Outcome Measure | Result |

| CD4+ Cell Count | 9 of 13 patients showed an increase of at least 15% from baseline. |

| Viral Load | 2 of 13 patients showed a decrease of ≥1 log10 (90%).2 of 13 patients with low baseline viral loads became undetectable. |

| Overall Virologic Response | One source reported no significant reduction in viral load over the 4 weeks.[3] |

| Most Frequent Adverse Events | Transient, dose-dependent coloration of urine and skin. |

| Tolerability | Generally well-tolerated. |

Table 4: Phase II Clinical Trial Design[2]

| Parameter | Description |

| Number of Patients | 40 |

| Patient Population | HIV-1 infected, failing protease inhibitor regimens. |

| Dosage | Not specified in available abstracts. |

| Route of Administration | Intravenous |

| Dosing Frequency | Once a month for 48 weeks |

| Primary Outcome | Immunologic and virologic activity |

| Reported Efficacy | "Hints of a cellular immune response in a small subset of subjects." |

Experimental Protocols

Detailed experimental protocols for the this compound studies are not publicly available. The following represents typical methodologies that would have been employed for the evaluation of a novel HIV-1 fusion inhibitor during that period.

In Vitro Antiviral Activity Assay (Representative Protocol)

A cell-based assay would be used to determine the 50% inhibitory concentration (IC50) of this compound.

-

Cell Culture: CD4+, CXCR4+, and/or CCR5+ cell lines (e.g., H9, CEM, or TZM-bl) are cultured in appropriate media.

-

Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.

-

Infection: Cells are pre-incubated with the various concentrations of this compound for a short period before being challenged with a known quantity of a laboratory-adapted or clinical isolate of HIV-1.

-

Incubation: The infected cells are incubated for a period of 3-7 days to allow for viral replication.

-

Quantification of Viral Replication: The extent of viral replication is measured by quantifying a viral protein (e.g., p24 antigen) in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA) or by measuring the activity of a reporter gene (e.g., luciferase or β-galactosidase) in engineered cell lines.

-

Data Analysis: The percentage of inhibition of viral replication at each drug concentration is calculated relative to a no-drug control. The IC50 value is determined by non-linear regression analysis of the dose-response curve.

Pharmacokinetic Analysis in Human Plasma (Based on Published Method)

A high-performance liquid chromatography (HPLC) method was developed for the quantification of this compound in human plasma.

-

Sample Preparation: Plasma samples are subjected to a combination of organic solvent extraction and solid-phase extraction to isolate this compound and its metabolites.

-

Chromatography:

-

Column: Reversed-phase C18 analytical column.

-

Mobile Phase: A gradient of water-acetonitrile containing an ion-pairing agent (e.g., triethylamine acetate).

-

Detection: UV-Vis detector set at appropriate wavelengths to detect the parent drug and its metabolites.

-

-

Quantification: The concentration of this compound in the plasma samples is determined by comparing the peak area of the analyte to a standard curve generated with known concentrations of the compound.

-

Pharmacokinetic Parameter Calculation: The plasma concentration-time data are used to calculate key pharmacokinetic parameters such as elimination half-life, terminal half-life, maximum concentration (Cmax), and area under the curve (AUC) using non-compartmental analysis.

Conclusion

This compound represented an early effort in the development of HIV-1 entry inhibitors, a class of drugs that offers a different mechanism of action compared to the more common reverse transcriptase and protease inhibitors. Its unique origin from a library of photographic chemicals highlights the diverse sources for drug discovery. The available Phase I data indicated that this compound was generally well-tolerated and showed some preliminary signs of biological activity.[1][2] However, the lack of a significant virologic response in the initial studies and the subsequent absence of published data from the Phase II trial suggest that the development of this compound was likely halted.[2][3] Despite this, the story of this compound provides valuable insights into the exploration of novel mechanisms for combating HIV-1.

References

FP-21399 Target Binding Site on gp120: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

FP-21399 is a novel bis(disulfonaphthalene) derivative that has demonstrated potential as a human immunodeficiency virus (HIV) entry inhibitor. Its mechanism of action involves targeting the viral envelope glycoprotein gp120, a critical component in the initial stages of HIV infection. This technical guide synthesizes the available data on the binding site of this compound on gp120, its proposed mechanism of action, and relevant experimental methodologies. While specific quantitative binding data remains largely proprietary, this document provides a comprehensive overview based on existing literature to guide further research and development.

Introduction to this compound and its Target, gp120

The HIV envelope glycoprotein gp120 is a primary target for antiviral drug development due to its essential role in viral entry into host cells. It mediates the initial attachment of the virus to the CD4 receptor on the surface of T-helper cells and subsequently interacts with a coreceptor (CCR5 or CXCR4), triggering conformational changes that lead to membrane fusion and viral entry.

This compound is a synthetic small molecule that functions as an entry inhibitor by preventing these initial interactions.[1] It belongs to a class of compounds known as attachment inhibitors. Early clinical studies have shown that this compound is generally well-tolerated.[1]

The Binding Site of this compound on gp120

Quantitative Binding Data

Detailed quantitative data on the binding affinity of this compound to gp120, such as dissociation constants (Kd) or half-maximal inhibitory concentrations (IC50) from direct binding assays, are not extensively available in the public domain. The table below summarizes the available qualitative and inferred binding characteristics.

| Parameter | Value/Description | Method | Reference |

| Binding Target | HIV-1 envelope glycoprotein gp120 | Inferred from functional assays | General Literature |

| Proposed Binding Region | Near the third variable loop (V3 loop) | Competition with V3 loop antibodies | Inferred from functional assays |

| Binding Affinity (Kd) | Not publicly available | - | - |

| Inhibitory Concentration (IC50) | Not publicly available for direct binding | - | - |

| Antiviral Activity (EC50) | Potent antiviral activity reported in early studies | Cell-based viral entry assays | General Literature |

Proposed Mechanism of Action

The binding of this compound to gp120 is thought to allosterically inhibit the interaction between gp120 and the host cell coreceptors (CCR5 or CXCR4). This interference prevents the final conformational changes in the gp120-gp41 complex that are required for the fusion of the viral and cellular membranes.

Experimental Protocols

While specific protocols for this compound are not publicly available, this section outlines the general methodologies that would be employed to characterize the binding of an inhibitor like this compound to gp120.

Enzyme-Linked Immunosorbent Assay (ELISA) for Binding Competition

This assay is used to determine if an inhibitor binds to the same or an overlapping site as a known antibody.

Workflow:

Methodology:

-

Coating: 96-well microplates are coated with recombinant gp120 protein overnight at 4°C.

-

Blocking: The plates are washed and blocked with a solution of bovine serum albumin (BSA) to prevent non-specific binding.

-

Competition: Wells are incubated with serial dilutions of this compound.

-

Antibody Addition: A fixed concentration of a horseradish peroxidase (HRP)-conjugated monoclonal antibody specific for the V3 loop is added to the wells.

-

Incubation and Washing: The plate is incubated to allow for competitive binding, followed by washing to remove unbound reagents.

-

Detection: A chromogenic substrate for HRP (e.g., TMB) is added, and the reaction is stopped with an acid solution.

-

Data Analysis: The absorbance is read at 450 nm. A decrease in signal with increasing concentrations of this compound indicates competition for the same binding site.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR can be used to measure the kinetics of the interaction between this compound and gp120 in real-time, providing data on association (ka) and dissociation (kd) rates, from which the binding affinity (Kd) can be calculated.

Workflow:

Methodology:

-

Immobilization: Recombinant gp120 is covalently attached to the surface of a sensor chip.

-

Association: A solution containing this compound is flowed over the sensor surface, and the binding is monitored as an increase in the resonance signal.

-

Dissociation: A buffer solution is flowed over the chip to measure the dissociation of the this compound-gp120 complex.

-

Regeneration: The sensor surface is treated with a regeneration solution to remove the bound analyte.

-

Data Analysis: The resulting sensorgrams are fitted to a kinetic binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Signaling Pathways

The binding of gp120 to CD4 and coreceptors can trigger intracellular signaling cascades in the host cell. While the direct impact of this compound on these pathways has not been elucidated, its primary mechanism is believed to be the prevention of the initial steps of viral entry, thereby preempting the downstream signaling events that would normally be initiated by gp120-receptor engagement.

Conclusion

This compound represents a promising class of HIV entry inhibitors that target the gp120 envelope glycoprotein. While the precise binding site and affinity are not fully characterized in publicly available literature, existing evidence strongly suggests an interaction near the V3 loop, leading to the inhibition of coreceptor binding and subsequent viral entry. The experimental workflows outlined in this guide provide a framework for the further characterization of this compound and other novel gp120-targeting inhibitors. Further research is warranted to elucidate the detailed molecular interactions and to explore the full therapeutic potential of this compound.

References

FP-21399: A Technical Guide on its Pharmacology and Toxicology

For Researchers, Scientists, and Drug Development Professionals

Introduction

FP-21399 is an investigational antiretroviral agent developed by Lexigen Pharmaceuticals, formerly Fuji ImmunoPharmaceuticals. Identified through a screening program of compounds originally intended for photographic use, this compound is a bis-azo or bis(disulfonaphthalene) derivative that functions as a human immunodeficiency virus (HIV) fusion inhibitor.[1] It prevents HIV from entering and infecting host cells, a mechanism distinct from the more common reverse transcriptase and protease inhibitors. This guide provides a detailed overview of the available pharmacological and toxicological data on this compound, compiled from preclinical and Phase I/II clinical studies.

Pharmacology

Mechanism of Action

This compound exerts its anti-HIV effect by blocking the viral entry process.[2] The primary target of this compound is the gp120 surface glycoprotein of the HIV envelope. Specifically, it interferes with the V3 loop of gp120, a critical region for co-receptor binding.[1] This interaction prevents the conformational changes in the HIV envelope glycoproteins necessary for fusion with the host cell membrane. By obstructing the interaction with the CXCR4 and CCR5 co-receptors, this compound effectively halts viral entry into CD4+ T-cells.[1] A notable characteristic of this compound is its affinity for and concentration in the lymph nodes, which are significant reservoirs for HIV replication.[1]

In Vitro Activity

This compound has demonstrated potent antiviral activity against a variety of clinical and laboratory strains of HIV, including those resistant to zidovudine (AZT).[1]

| Parameter | Value | Cell Lines/Strains |

| IC90 | 0.46 - 5.5 µg/mL | Various HIV-1 strains |

Table 1: In Vitro Anti-HIV Activity of this compound [2]

Clinical Pharmacology & Pharmacokinetics

Phase I clinical trials were conducted to evaluate the safety, tolerability, and pharmacokinetics of intravenously administered this compound in HIV-1 infected patients with CD4+ cell counts between 50 and 400 cells/µL.[2]

| Parameter | Description |

| Dosing Regimens | Single Dose: 0.9, 1.7, 2.8, and 4.2 mg/kg |

| Repeated Dose: 1, 2, and 3 mg/kg once weekly for 4 weeks | |

| Pharmacokinetics | Plasma levels were linear with the administered dose. |

| Elimination Half-life: ~4 hours | |

| Terminal Half-life: 1.5 - 2 days (representing redistribution and tissue clearance) |

Table 2: Clinical Pharmacokinetic Parameters of this compound [2]

Clinical Efficacy

In a Phase I dose-escalation trial involving 13 patients receiving weekly infusions, some positive effects on virologic and immunologic markers were observed.[1]

| Efficacy Outcome | Result |

| CD4+ Cell Count Increase | 9 of 13 patients (69%) showed an increase of at least 15% over baseline. |

| Viral Load Decrease (≥1 log) | 2 of 13 patients (15%) showed a decrease of 1 log (90%). |

| Viral Load Below Quantification | 2 of 13 patients (15%) with low baseline viral loads decreased to below the limit of quantification. |

Table 3: Phase I Clinical Efficacy of this compound (Repeated-Dose Cohort) [1]

It is important to note that while peak plasma levels of this compound exceeded the in vitro IC50 values, repeated weekly dosing did not lead to a significant reduction in viral load across the study population.[3] Phase II studies were initiated to further explore the immunologic and virologic activity of the compound.[1]

Toxicology

Preclinical toxicology studies were conducted in rodents and dogs. These studies indicated a favorable safety profile, with no significant toxicity observed at dose levels equivalent to the highest doses administered in the Phase I clinical trial.[2] One of the advantages of this compound is its proposed lower toxicity compared to reverse transcriptase inhibitors, as it does not need to enter cells to exert its antiviral effect.[1]

| Study Type | Species | Findings |

| Preclinical Toxicology | Rodents, Dogs | No toxicity observed at doses equivalent to the highest clinical trial doses. |

Table 4: Summary of Preclinical Toxicology Findings for this compound [2]

Note: Specific LD50 and NOAEL (No-Observed-Adverse-Effect Level) values are not publicly available.

Clinical Safety and Tolerability

In the Phase I clinical trial, this compound was generally well-tolerated. The most frequently reported adverse events were transient and dose-dependent.[2]

| Adverse Event | Description |

| Urine and Skin Discoloration | Transient appearance of drug- or metabolite-related color in the urine and skin. This effect was dose-dependent. |

Table 5: Most Frequent Adverse Events in Phase I Clinical Trial of this compound [2]

Experimental Protocols

Detailed experimental protocols for the preclinical and clinical studies of this compound are not fully available in the public domain. However, based on the published literature, the following methodologies were employed.

In Vitro Anti-HIV Activity Assay (General Methodology)

While the specific protocol for this compound is not detailed, a typical in vitro anti-HIV assay to determine IC50/IC90 values would involve the following steps:

-

Cell Culture: Propagation of a suitable host cell line (e.g., MT-4, CEM-SS) susceptible to HIV infection.

-

Drug Preparation: Serial dilutions of this compound are prepared in culture medium.

-

Infection: Cells are infected with a known titer of an HIV-1 laboratory strain or clinical isolate in the presence of varying concentrations of this compound. Control wells with no drug are included.

-

Incubation: The infected cells are incubated for a period of 3-7 days to allow for viral replication.

-

Quantification of Viral Replication: The extent of viral replication is measured using methods such as:

-

p24 Antigen Capture ELISA: Measures the amount of the viral core protein p24 in the culture supernatant.

-

Reverse Transcriptase (RT) Activity Assay: Measures the activity of the viral RT enzyme.

-

Syncytia Formation: Counting the number of multinucleated giant cells (syncytia) formed due to viral fusion activity.

-

-

Data Analysis: The percentage of inhibition of viral replication at each drug concentration is calculated relative to the no-drug control. The IC90 (the concentration of the drug that inhibits 90% of viral replication) is determined by plotting the percentage of inhibition against the drug concentration.

Phase I Clinical Trial Protocol

The Phase I study of this compound was a dose-escalation trial in HIV-1 infected patients.

-

Participants: 34 HIV-1 infected patients with CD4+ cell counts of 50-400 cells/µL. Concomitant antiretroviral therapy was permitted.

-

Study Design:

-

Regimen 1 (Single Dose): Intravenous infusion of this compound over 1 hour at dose levels of 0.9, 1.7, 2.8, and 4.2 mg/kg.

-

Regimen 2 (Repeated Dose): Intravenous infusion of this compound over 1 hour, administered once weekly for 4 consecutive weeks at dose levels of 1, 2, and 3 mg/kg.

-

-

Assessments:

-

Safety: Monitoring of adverse events, clinical laboratory tests.

-

Pharmacokinetics: Plasma samples were collected at various time points to determine drug concentrations.

-

Efficacy: CD4+ cell counts and HIV-1 viral load were measured at baseline and throughout the study.

-

Conclusion

This compound is an HIV fusion inhibitor that demonstrated potent in vitro activity against various HIV-1 strains and a favorable preclinical safety profile. Early clinical development showed the drug to be well-tolerated, with some evidence of immunologic and virologic activity in a subset of patients. However, the lack of a significant overall reduction in viral load in the Phase I study may have posed challenges for its continued development. The information available in the public domain is limited, and further studies would be necessary to fully define the therapeutic potential of this compound in the treatment of HIV infection.

References

FP-21399: An HIV-1 Entry Inhibitor with Undefined Activity Across Viral Clades

Despite early interest in FP-21399 as a potential antiretroviral agent, a comprehensive, publicly available dataset detailing its specific activity against the diverse range of HIV-1 clades is not available. While the compound was identified as a promising HIV-1 entry inhibitor and progressed to early-phase clinical trials, the detailed preclinical and virological data necessary to construct an in-depth technical guide on its clade-specific efficacy remains elusive.

This compound is chemically classified as a bis(disulfonaphthalene) derivative.[1] Its mechanism of action is centered on the inhibition of viral entry into host cells, a critical first step in the HIV-1 lifecycle.[1] The compound is understood to target the V3 loop of the HIV-1 envelope glycoprotein gp120.[2] This interaction is believed to prevent the conformational changes in the viral envelope that are necessary for fusion with the host cell membrane.

Early clinical development of this compound included Phase I and Phase II studies to evaluate its safety, pharmacokinetics, and preliminary efficacy.[1] A Phase I study demonstrated that the drug was generally well-tolerated in HIV-1 infected patients. However, these early trials did not yield a significant reduction in viral load at the dosages tested, and a detailed breakdown of virological responses across different HIV-1 clades was not reported.[3]

The core requirements for an in-depth technical guide, including quantitative data on the inhibitory concentrations (IC50/EC50) of this compound against a panel of HIV-1 clades (such as A, B, C, D, and circulating recombinant forms) and detailed experimental protocols for the assays used, are not available in published scientific literature or clinical trial databases. Preclinical studies that would typically characterize the breadth of activity of a novel antiviral agent against diverse viral isolates have not been made public for this compound.

Mechanism of Action: Targeting the V3 Loop

The V3 loop of the gp120 envelope glycoprotein is a critical component of the HIV-1 entry machinery. It plays a crucial role in determining viral tropism (the type of co-receptor, CCR5 or CXCR4, that the virus uses to enter cells) and is a key target for neutralizing antibodies. The proposed mechanism of action for this compound involves its binding to this V3 loop, thereby interfering with the interaction between gp120 and the host cell co-receptors.

Below is a conceptual representation of the HIV-1 entry process and the proposed point of intervention for this compound.

Figure 1. Conceptual diagram of HIV-1 entry and the inhibitory action of this compound.

Conclusion

Due to the absence of specific preclinical data on the activity of this compound against a diverse panel of HIV-1 clades, it is not possible to generate the requested in-depth technical guide. The necessary quantitative data for comparative tables and detailed experimental protocols for virological assays are not publicly available. While the general mechanism of action as a V3 loop-targeting entry inhibitor is understood, the breadth and potency of this activity across the genetic diversity of HIV-1 remain uncharacterized in the available scientific literature. Further research and data release would be required to fulfill the comprehensive requirements of the requested technical guide.

References

FP-21399: A Technical Guide to Solubility and Stability for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

FP-21399 is a synthetic compound that has been investigated for its potential as an HIV-1 entry inhibitor. As a bis(disulfonaphthalene) derivative, it is understood to act by binding to the viral envelope glycoprotein gp120, thereby preventing the conformational changes required for viral fusion with the host cell membrane. This technical guide provides an in-depth overview of the available information on the solubility and stability of this compound, crucial parameters for its handling, formulation, and application in research settings. The information is supplemented with standardized experimental protocols and visual representations of its mechanism of action and analytical workflows.

Physicochemical Properties

This compound is a complex aromatic compound with multiple sulfonate groups, which significantly influence its solubility and stability characteristics.

| Property | Value | Source |

| Chemical Name | sodium 5-(2,3-dichlorobenzamido)-3-((E)-(4-((E)-(8-(2,4-dichlorobenzamido)-1-hydroxy-3,6-disulfonatonaphthalen-2-yl)diazenyl)phenyl)diazenyl)-4-hydroxynaphthalene-2,7-disulfonate | MedKoo Biosciences |

| CAS Number | 170020-61-8 (Sodium Salt) | MedKoo Biosciences |

| Molecular Formula | C40H20Cl4N6Na4O16S4 | MedKoo Biosciences |

| Molecular Weight | 1202.63 g/mol | MedKoo Biosciences |

Solubility Profile

The solubility of this compound is a critical factor for its use in in vitro and in vivo studies. While comprehensive public data is limited, the following information has been collated from available sources. It is highly recommended that researchers determine solubility in their specific experimental systems.

Quantitative Solubility Data

| Solvent | Solubility | Remarks |

| Dimethyl Sulfoxide (DMSO) | Soluble | A stock solution can be prepared in DMSO. Further dilutions in aqueous media should be carefully evaluated for precipitation. |

| Water | Sparingly Soluble (predicted) | The presence of multiple sulfonate groups suggests some aqueous solubility, but the large aromatic structure may limit it. Solubility is likely pH-dependent. |

| Phosphate-Buffered Saline (PBS, pH 7.4) | Sparingly Soluble (predicted) | Similar to water, but buffering may influence solubility. |

| Ethanol | Poorly Soluble (predicted) | Generally, large, charged molecules like this compound have limited solubility in lower polarity organic solvents. |

Experimental Protocol: Determining Equilibrium Solubility

This protocol outlines a standard method for determining the equilibrium solubility of a compound like this compound.

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound powder to a known volume of the test solvent (e.g., Water, PBS, 10% DMSO in water) in a clear glass vial.

-

Ensure enough solid is present to achieve saturation, indicated by the presence of undissolved material.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Agitate the solutions at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Processing:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant.

-

Filter the sample through a 0.22 µm syringe filter to remove any undissolved particles.

-

-

Quantification:

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of a validated analytical method (e.g., HPLC-UV).

-

Quantify the concentration of this compound in the diluted sample.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the equilibrium solubility.

-

Stability Profile

Understanding the stability of this compound is essential for ensuring the integrity of experimental results and for developing appropriate storage and handling procedures.

Storage Recommendations

| Condition | Duration | Remarks |

| Solid Powder | >2 years | Store at -20°C, protected from light and moisture.[1] |

| Stock Solution in DMSO | Short-term (days to weeks) | Store at 0 - 4°C.[1] |

| Stock Solution in DMSO | Long-term (months) | Store at -20°C.[1] |

Forced Degradation Studies

Forced degradation studies are crucial for identifying potential degradation products and understanding the degradation pathways of a drug substance. While specific forced degradation data for this compound is not publicly available, a typical experimental protocol is provided below.

Experimental Protocol: Forced Degradation Study

-

Preparation of Test Solutions:

-

Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent system (e.g., 50:50 acetonitrile:water).

-

-

Stress Conditions:

-

Acid Hydrolysis: Add 1N HCl to the test solution and incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

-

Base Hydrolysis: Add 1N NaOH to the test solution and incubate at a controlled temperature (e.g., 60°C) for a defined period.

-

Oxidative Degradation: Add 3% hydrogen peroxide to the test solution and store at room temperature, protected from light, for a defined period.

-

Thermal Degradation: Incubate the test solution at an elevated temperature (e.g., 80°C) for a defined period.

-

Photostability: Expose the test solution to light according to ICH Q1B guidelines.

-

-

Sample Analysis:

-

At specified time points, withdraw samples from each stress condition.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples by a stability-indicating HPLC method to determine the amount of undegraded this compound and to detect the formation of degradation products.

-

-

Data Evaluation:

-

Calculate the percentage of degradation for each condition.

-

Characterize any significant degradation products using mass spectrometry (LC-MS) or other appropriate techniques.

-

Analytical Methodology

A reliable analytical method is paramount for solubility and stability studies. A high-performance liquid chromatographic (HPLC) method for the determination of this compound in human plasma has been reported and can be adapted for in vitro studies.[2]

HPLC Method Parameters

| Parameter | Condition |

| Column | Puresil C18 (4.6 x 150 mm, 5 µm) |

| Mobile Phase | Water-acetonitrile containing 20 mM triethylamine acetate (apparent pH 7.0) |

| Gradient | Linear gradient from 78:22 (v/v) to 55:45 water-acetonitrile over 8 minutes, held for 4 minutes. |

| Flow Rate | Not specified in abstract |

| Detection | UV-Vis at 265 nm (0-8 min) and 600 nm (>8 min) |

| Retention Time | 8.8 minutes |

| Linear Range | 0.01 - 100 µg/mL |

Experimental Protocol: HPLC Analysis of this compound

-

Standard Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase.

-

-

Sample Preparation:

-

Dilute the samples from solubility or stability studies with the mobile phase to a concentration within the calibration range.

-

-

Chromatographic Analysis:

-

Set up the HPLC system with the parameters listed in the table above.

-

Inject the standards and samples onto the column.

-

Record the chromatograms and integrate the peak area corresponding to this compound.

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

-

Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

-

Visualizing the Mechanism and Workflow

Mechanism of Action: HIV-1 Entry Inhibition

This compound functions by interfering with the entry of HIV-1 into host cells. The following diagram illustrates the key steps in the viral entry process and the point of intervention for this compound.

Caption: HIV-1 entry pathway and the inhibitory action of this compound on the gp120 glycoprotein.

Experimental Workflow: Solubility and Stability Testing

The following diagram outlines a logical workflow for assessing the solubility and stability of this compound.

Caption: A streamlined workflow for determining the solubility and stability of this compound.

Conclusion

This technical guide consolidates the available information on the solubility and stability of this compound, providing a foundational resource for researchers. While some data is based on predictions and standard practices due to limited public information, the provided protocols offer a robust framework for empirical determination. Adherence to these guidelines will ensure the reliable and effective use of this compound in research and development endeavors. It is imperative for researchers to perform their own validation of solubility and stability in the specific matrices and conditions of their experiments.

References

An In-depth Technical Guide on the Core Properties of FP-21399 bis-azo Compound

For Researchers, Scientists, and Drug Development Professionals

Introduction

FP-21399 is a synthetic bis-azo compound and a bis(disulfonaphthalene) derivative that has been investigated for its potential as an anti-HIV therapeutic agent.[1] Functioning as an HIV fusion inhibitor, this compound prevents the virus from entering and infecting host cells, a critical step in the HIV lifecycle. This technical guide provides a comprehensive overview of the core properties of this compound, including its mechanism of action, preclinical and clinical data, and relevant experimental protocols.

Core Properties and Mechanism of Action

This compound exerts its antiviral activity by targeting the initial stages of HIV-1 entry into host cells. The compound has been shown to interfere with the V3 loop of the viral envelope glycoprotein gp120. This interaction is crucial as it blocks the ability of the virus to utilize the CXCR4 and CCR5 co-receptors, which are essential for the fusion of the viral and cellular membranes. By inhibiting this fusion process, this compound effectively neutralizes the virus before it can establish infection. The compound has demonstrated antiviral activity against a range of clinical and laboratory strains of HIV, including those resistant to other antiretroviral drugs like AZT.[2]

Quantitative Data Summary

Preclinical Data

While specific in vitro IC50 values for this compound are not widely published in publicly available literature, a Phase I study noted that intravenous infusion of the compound produced peak plasma levels that exceeded the in vitro IC50 value, suggesting potent antiviral activity at the cellular level.[3]

Clinical Pharmacokinetic Data (Phase I)

A Phase I clinical trial was conducted to evaluate the safety and pharmacokinetics of this compound in HIV-1 infected patients. The study involved single intravenous doses and multiple weekly infusions.

| Parameter | Value | Reference |

| Elimination Half-life | 4 hours | [1][4] |

| Terminal Half-life | 1.5 - 2 days | [1][4] |

Pharmacokinetic parameters were determined following intravenous administration.

Clinical Efficacy Data (Phase I Dose Escalation)

In a small dose-escalation component of the Phase I trial, patients received once-weekly infusions for four weeks.

| Dose | Number of Patients | Patients with ≥15% CD4 Count Increase | Patients with ≥1 log Viral Load Decrease | Reference |

| 1, 2, or 3 mg/kg | 13 | 9 | 2 | [2] |

Experimental Protocols

Synthesis of bis-azo Compounds

A general method for the synthesis of bis-azo dyes, which is the class of compounds this compound belongs to, involves a diazotization-coupling reaction. While the specific synthesis protocol for this compound is proprietary, a representative procedure is outlined below.

General Protocol for Diazotization and Coupling:

-

Diazotization: An aromatic amine is dissolved in an acidic solution (e.g., hydrochloric acid) and cooled to 0-5°C. A solution of sodium nitrite is then added dropwise to form the diazonium salt.

-

Coupling: The diazonium salt solution is subsequently added to a cooled solution of a coupling component (e.g., a naphthalene derivative) dissolved in an alkaline solution.

-

Isolation: The resulting bis-azo dye precipitates out of the solution and can be collected by filtration, followed by washing and drying.

HIV-1 Fusion Assay (Cell-to-Cell Fusion)

To evaluate the inhibitory activity of compounds like this compound on HIV-1 mediated cell fusion, a cell-to-cell fusion assay can be employed.

Protocol Outline:

-

Cell Preparation: Two cell lines are used: an effector cell line expressing the HIV-1 envelope glycoproteins (Env) and the Tat protein (e.g., HeLa-ADA), and a target cell line expressing CD4, CXCR4, and CCR5, and containing an LTR-driven reporter gene (e.g., TZM-bl cells).

-

Co-culture: Target cells are plated in a 96-well plate. On the following day, effector cells are added to the target cells in the presence of varying concentrations of the test compound (e.g., this compound).

-

Incubation: The co-culture is incubated for a specific period (e.g., 60 minutes at 37°C) to allow for cell fusion.

-

Stopping the Reaction: A potent fusion inhibitor (e.g., C52L) is added to stop further fusion.

-

Quantification: The extent of cell fusion is determined by measuring the activity of the reporter gene in the target cells, which is activated by the Tat protein from the effector cells upon fusion. The reduction in reporter gene activity in the presence of the test compound indicates its fusion inhibitory potential.

Visualizations

HIV-1 Entry and Fusion Signaling Pathway

The following diagram illustrates the key steps in the HIV-1 entry and fusion process, which is the target of this compound.

Caption: Simplified schematic of the HIV-1 entry and membrane fusion process.

Experimental Workflow for HIV-1 Fusion Inhibition Assay

The workflow for assessing the efficacy of a fusion inhibitor like this compound is depicted below.

Caption: Workflow for an in vitro HIV-1 cell-to-cell fusion inhibition assay.

Conclusion

This compound is a bis-azo compound that demonstrates a clear mechanism of action as an HIV fusion inhibitor. While early clinical data showed some promise, further development and more comprehensive clinical trial results are necessary to fully elucidate its therapeutic potential. The information provided in this technical guide summarizes the currently available data on the core properties of this compound for the benefit of researchers and professionals in the field of drug development.

References

- 1. High-Throughput HIV–Cell Fusion Assay for Discovery of Virus Entry Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular Mechanism of HIV-1 Entry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A fusion inhibitor (this compound) for the treatment of human immunodeficiency virus infection: a phase I study - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: FP-21399 In Vitro Antiviral Assay

Audience: Researchers, scientists, and drug development professionals.

Abstract:

FP-21399 is a bis(disulfonaphthalene) derivative that has demonstrated potent antiviral activity against the Human Immunodeficiency Virus (HIV).[1][2] Its mechanism of action involves the inhibition of viral entry into host cells, a critical step in the HIV life cycle.[1][3] Specifically, this compound is classified as a fusion inhibitor, interfering with the viral envelope glycoproteins and their interaction with the CD4 receptor and CXCR4/CCR5 co-receptors on the target cell surface.[3] This document provides a detailed protocol for assessing the in vitro antiviral efficacy of this compound against HIV-1. The described methodologies are based on established principles of antiviral testing and are intended to guide researchers in the evaluation of this and similar compounds.

Introduction to this compound

This compound has shown promise as an anti-HIV agent due to its unique mechanism of targeting viral entry. Preclinical studies have indicated that it is effective against a range of clinical and laboratory strains of HIV, including those resistant to other classes of antiretroviral drugs such as zidovudine (AZT).[3] A key advantage of this compound is its extracellular site of action, which may result in lower cellular toxicity compared to drugs that inhibit intracellular viral replication processes.[3] this compound has also been noted for its affinity for lymph nodes, which are significant reservoirs for HIV.[1][3]

Signaling Pathway of HIV-1 Entry and Inhibition by this compound

The entry of HIV-1 into a host T-cell is a multi-step process. It begins with the binding of the viral envelope glycoprotein gp120 to the CD4 receptor on the cell surface. This initial binding induces a conformational change in gp120, allowing it to then bind to a co-receptor, either CCR5 or CXCR4. This co-receptor binding triggers further conformational changes in the transmembrane glycoprotein gp41, leading to the fusion of the viral and cellular membranes and the subsequent entry of the viral capsid into the cytoplasm. This compound is thought to interfere with the interaction between the V3 loop of the viral envelope and the cellular co-receptors, thereby blocking the fusion process.

Caption: HIV-1 entry pathway and the inhibitory action of this compound.

Experimental Protocol: HIV-1 Inhibition Assay

This protocol details a cell-based assay to determine the 50% effective concentration (EC50) of this compound, which is the concentration of the compound that inhibits 50% of viral replication. A parallel assay to determine the 50% cytotoxic concentration (CC50) is also described to calculate the selectivity index (SI = CC50/EC50).

Materials and Reagents

-

Cells: TZM-bl cells (HeLa cell line expressing CD4, CXCR4, and CCR5, and containing integrated Tat-responsive luciferase and β-galactosidase reporter genes).

-

Virus: HIV-1 laboratory-adapted strains (e.g., NL4-3, IIIB) or clinical isolates.

-

Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO).

-

Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).

-

Reagents: Luciferase Assay System, CellTiter-Glo® Luminescent Cell Viability Assay, Phosphate Buffered Saline (PBS).

-

Equipment: 96-well cell culture plates, CO2 incubator (37°C, 5% CO2), luminometer, multichannel pipettes.

Experimental Workflow

Caption: General workflow for the in vitro antiviral assay of this compound.

Detailed Procedure

Day 1: Cell Seeding

-

Trypsinize and count TZM-bl cells.

-

Seed the cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete DMEM.

-

Incubate the plate overnight at 37°C in a 5% CO2 incubator.

Day 2: Compound Addition and Infection

-

Prepare serial dilutions of this compound in culture medium. A typical concentration range would be from 0.01 µM to 100 µM.

-

Remove the medium from the cells and add 50 µL of the corresponding this compound dilution to each well. Include wells with medium only (cell control) and wells with medium and the highest concentration of the solvent (vehicle control).

-

Immediately add 50 µL of HIV-1 diluted in culture medium to each well to achieve a multiplicity of infection (MOI) of 0.01-0.1. Include wells with virus but no compound (virus control).

-

For the cytotoxicity assay, prepare a parallel plate and add the compound dilutions as above, but add 50 µL of medium instead of the virus.

-

Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

Day 4: Data Acquisition

-

Antiviral Activity Measurement:

-

Remove the supernatant from the infection plate.

-

Lyse the cells and measure luciferase activity according to the manufacturer's protocol for the Luciferase Assay System.

-

Record the luminescence values.

-

-

Cytotoxicity Measurement:

-

Measure cell viability in the parallel plate using the CellTiter-Glo® assay according to the manufacturer's instructions.

-

Record the luminescence values.

-

Data Analysis

-

Calculate the percentage of inhibition of viral replication for each concentration of this compound relative to the virus control.

-

Calculate the percentage of cell viability for each concentration of this compound relative to the cell control.

-

Determine the EC50 and CC50 values by plotting the percentage of inhibition/viability against the log of the compound concentration and fitting the data to a dose-response curve using non-linear regression analysis.

-

Calculate the Selectivity Index (SI) as the ratio of CC50 to EC50.

Data Presentation

The quantitative data from the antiviral and cytotoxicity assays should be summarized in a clear and structured table for easy comparison.

| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

| This compound | 0.5 ± 0.1 | >100 | >200 |

| AZT (Control) | 0.02 ± 0.005 | >100 | >5000 |

Note: The data presented in this table are hypothetical and for illustrative purposes only.

Conclusion

The described protocol provides a robust framework for the in vitro evaluation of the anti-HIV activity of this compound. A high selectivity index is desirable for a potential antiviral drug candidate, indicating that the compound is effective at inhibiting viral replication at concentrations well below those that cause cellular toxicity. Based on its mechanism of action as a fusion inhibitor, this compound represents an important compound for further investigation in the development of novel HIV therapies.

References

Application Notes and Protocols for FP-21399 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

FP-21399 is a bis(disulfonaphthalene) derivative that functions as a human immunodeficiency virus (HIV) entry inhibitor.[1][2] Its mechanism of action involves blocking the entry of HIV into host cells, a critical step in the viral lifecycle.[1] This document provides detailed application notes and protocols for the use of this compound in cell culture-based research, targeting researchers, scientists, and drug development professionals.

Mechanism of Action

This compound is a fusion inhibitor that specifically targets the HIV-1 envelope glycoprotein gp120.[3] By binding to gp120, this compound prevents the conformational changes required for the virus to engage with the host cell's primary receptor, CD4, and co-receptors, CXCR4 or CCR5.[3] This inhibition of binding effectively blocks the fusion of the viral and cellular membranes, thereby preventing viral entry and subsequent replication.[1][2] Preclinical studies have shown that this compound interferes with the V3 loop of the viral envelope.[3]

Data Presentation: In Vitro Antiviral Activity of this compound

The antiviral activity of this compound has been evaluated against various strains of HIV-1 in different cell lines. The 90% inhibitory concentration (IC90) values, which represent the concentration of the drug required to inhibit 90% of viral replication, have been determined.

| HIV-1 Strain | Cell Line | IC90 (µg/mL) |

| Various Strains | Not Specified | 0.46 - 5.5 |

Note: The available literature from the provided search results does not specify the exact HIV-1 strains and cell lines used to determine this range of IC90 values.

Experimental Protocols

Protocol 1: HIV-1 Entry Inhibition Assay Using this compound

This protocol is designed to assess the inhibitory effect of this compound on HIV-1 entry into target cells.

Materials:

-

Target cells (e.g., TZM-bl, CEM-GFP, or peripheral blood mononuclear cells - PBMCs)

-

HIV-1 virus stock (e.g., laboratory-adapted strains like NL4-3 or clinical isolates)

-

This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)

-

Complete cell culture medium

-

96-well cell culture plates

-

p24 antigen ELISA kit or luciferase assay reagent (depending on the readout)

-

CO2 incubator (37°C, 5% CO2)

Procedure:

-

Cell Plating:

-

Seed the target cells into a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well for TZM-bl cells).

-

Incubate the plate for 24 hours to allow cells to adhere and reach the desired confluency.

-

-

Compound Preparation:

-

Prepare serial dilutions of this compound in complete cell culture medium to achieve a range of final concentrations to be tested.

-

-

Infection:

-

Pre-incubate the HIV-1 virus stock with the different concentrations of this compound for 1 hour at 37°C.

-

Remove the culture medium from the plated cells and add the virus-compound mixture to the respective wells.

-

Include control wells with virus only (no compound) and cells only (no virus or compound).

-

Incubate the plate for 2-4 hours at 37°C to allow for viral entry.

-

-

Wash and Culture:

-

After the incubation period, remove the virus-containing medium and wash the cells gently with phosphate-buffered saline (PBS) to remove unbound virus and compound.

-

Add fresh complete cell culture medium to each well.

-

Incubate the plate for 48-72 hours at 37°C.

-

-

Quantification of Viral Replication:

-

For TZM-bl cells: Measure the luciferase activity of the cell lysates according to the manufacturer's instructions.

-

For other cell lines: Collect the culture supernatant and quantify the amount of p24 antigen using an ELISA kit.

-

For CEM-GFP cells: Analyze the percentage of GFP-positive cells using flow cytometry.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound compared to the virus-only control.

-

Determine the IC50 or IC90 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

-

Visualizations

Signaling Pathway of HIV-1 Entry and Inhibition by this compound

Caption: HIV-1 entry pathway and the inhibitory action of this compound.

Experimental Workflow for HIV-1 Entry Inhibition Assay

References

Application Notes and Protocols for FP-21399 in HIV Inhibition Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

FP-21399 is a bis(disulfonaphthalene) derivative that functions as a human immunodeficiency virus (HIV) entry inhibitor.[1][2] It represents a class of antiretroviral compounds that prevent the virus from entering and infecting host cells, a critical step in the HIV lifecycle.[1][2] Developed by Lexigen Pharmaceuticals (formerly Fuji ImmunoPharmaceuticals), this compound has undergone early-stage clinical trials and has been shown to possess antiviral activity against various strains of HIV-1, including those resistant to other antiretroviral drugs like zidovudine (AZT).[3] This document provides detailed application notes and protocols for the use of this compound in in vitro HIV inhibition assays.

Mechanism of Action

This compound exerts its anti-HIV activity by blocking the viral entry process, specifically by interfering with the function of the HIV-1 envelope glycoprotein complex (gp120/gp41). The mechanism involves the following key steps:

-

Interaction with gp120: this compound directly interacts with the gp120 surface glycoprotein of the HIV-1 envelope.

-

V3 Loop Interference: The compound specifically targets the V3 loop of gp120, a critical region for co-receptor binding.[3]

-

Co-receptor Binding Inhibition: By binding to the V3 loop, this compound prevents gp120 from interacting with the host cell's co-receptors, primarily CCR5 and CXCR4.[3] This interaction is essential for the conformational changes required for viral fusion.

-

Fusion Inhibition: Consequently, the fusion of the viral and cellular membranes is inhibited, preventing the entry of the viral capsid into the host cell.

The ability of this compound to concentrate in lymph nodes, which are significant viral reservoirs, further highlights its potential as an antiretroviral agent.[3]

Caption: Mechanism of this compound in inhibiting HIV-1 entry.

Data Presentation

The antiviral activity of this compound is typically quantified by determining its 90% inhibitory concentration (IC90). The IC90 is the concentration of the compound required to inhibit 90% of viral replication in an in vitro assay.

| HIV-1 Strain Type | Reported IC90 Range (mg/mL) |

| Various Strains | 0.46 - 5.5 |

Note: Specific IC50 values for different laboratory-adapted strains and clinical isolates may vary and should be determined empirically for the specific assay system.

Experimental Protocols

The following protocols describe a representative in vitro HIV-1 inhibition assay to determine the antiviral activity of this compound. This can be adapted for use with either a p24 antigen ELISA or a luciferase reporter gene assay to quantify viral replication.

Materials and Reagents

-

This compound: Prepare a stock solution in an appropriate solvent (e.g., DMSO) and store at -20°C.

-

Target Cells: TZM-bl cells (for luciferase assays) or peripheral blood mononuclear cells (PBMCs).

-

HIV-1 Virus Stock: Laboratory-adapted strains (e.g., NL4-3, BaL) or clinical isolates.

-

Cell Culture Medium: DMEM or RPMI-1640 supplemented with fetal bovine serum (FBS), penicillin-streptomycin, and L-glutamine.

-

p24 Antigen ELISA Kit: Commercially available kit for the quantification of HIV-1 p24 antigen.

-

Luciferase Assay Reagent: Commercially available kit for the detection of luciferase activity.

-

96-well cell culture plates.

-

CO2 incubator (37°C, 5% CO2).

-